molecular formula C24H21ClN2OS B2930525 N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 532969-51-0

N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2930525
CAS No.: 532969-51-0
M. Wt: 420.96
InChI Key: OTJQCLUGQQUNBZ-UHFFFAOYSA-N
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Description

N-(2-(3-((2-Chlorobenzyl)thio)-1H-indol-1-yl)ethyl)benzamide is a benzamide derivative featuring a complex heterocyclic scaffold. Its structure comprises:

  • A benzamide group linked via an ethyl chain to a 1H-indole core.
  • A 2-chlorobenzylthio substituent at the 3-position of the indole ring.

For instance, similar compounds are synthesized via:

  • Amide coupling between benzoyl chlorides and amine-containing intermediates .
  • Thioether formation using thiol-nucleophiles and halogenated precursors under basic conditions .

The 2-chlorobenzylthio group introduces steric bulk and electron-withdrawing effects, which may enhance binding to biological targets (e.g., enzymes or receptors) compared to non-halogenated analogs. Indole derivatives are widely studied for pharmacological applications, including anticancer and antiviral activity .

Properties

IUPAC Name

N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2OS/c25-21-12-6-4-10-19(21)17-29-23-16-27(22-13-7-5-11-20(22)23)15-14-26-24(28)18-8-2-1-3-9-18/h1-13,16H,14-15,17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJQCLUGQQUNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole is then functionalized with a 2-chlorobenzylthio group through a nucleophilic substitution reaction, where the indole nitrogen attacks the electrophilic carbon of the 2-chlorobenzyl chloride. Finally, the benzamide group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, palladium catalyst.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its structural features may confer bioactivity, leading to investigations into its potential as a therapeutic agent for various diseases.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The indole moiety is known to interact with various biological targets, and the presence of the thioether and benzamide groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and related benzamide derivatives:

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Key Substituents Potential Applications Evidence Source
N-(2-(3-((2-Chlorobenzyl)thio)-1H-indol-1-yl)ethyl)benzamide 2-Chlorobenzylthio (indole C3), benzamide (ethyl linker) Anticancer, antiviral (inferred)
2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[2-(2-pyrimidinylamino)ethyl]benzamide Isoxazolemethylthio, pyrimidinylamino (ethyl linker) Cancer therapy
N-[2-(Methylphenylamino)propyl]-2-[(4-thiazolylmethyl)thio]-benzamide Thiazolylmethylthio, methylphenylamino (propyl linker) Platelet aggregation inhibition
N-(1-Ethyl-2-formyl-1H-indol-3-yl)benzamide Ethyl-indole, formyl group (indole C2) Synthetic intermediate for catalysis
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazine-carbothioamide 2-Chlorobenzyl, hydrazine-carbothioamide (indole C3) Antimicrobial, crystallography studies

Key Observations:

Substituent Diversity and Bioactivity: The 2-chlorobenzylthio group in the target compound differentiates it from non-halogenated analogs (e.g., isoxazole- or thiazole-containing derivatives in ). Chlorine enhances lipophilicity and may improve membrane permeability or target affinity. Compounds with thiazole/isoxazole substituents (e.g., entries 2 and 3 in Table 1) exhibit specificity for kinase or protease inhibition, critical in cancer and thrombotic therapies .

In contrast, propyl linkers (e.g., ) may alter conformational stability or metabolic clearance.

Indole Modifications :

  • The target compound’s unmodified indole NH (vs. formyl-substituted indoles in ) preserves hydrogen-bonding capacity, a feature critical for interactions with biological targets like acetylcholinesterase or viral proteases .

Synthetic Accessibility :

  • Thioether-containing benzamides (e.g., ) are typically synthesized via nucleophilic substitution or metal-catalyzed coupling, whereas hydrazine-carbothioamide derivatives (e.g., ) require condensation reactions with thiosemicarbazides.

Biological Activity

N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.

Chemical Structure and Synthesis

The compound features a complex structure that includes an indole core, a 2-chlorobenzylthio group, and a benzamide moiety. The synthesis typically involves several steps:

  • Formation of the Indole Core : This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Introduction of the 2-Chlorobenzylthio Group : This step involves nucleophilic substitution reactions with 2-chlorobenzyl chloride in the presence of a base.
  • Coupling with the Benzamide Moiety : Final coupling reactions complete the synthesis.

Biological Activity Overview

This compound has shown various biological activities, including:

  • Anticancer Activity : Research indicates that this compound exhibits moderate anticancer properties, particularly against breast cancer cell lines (MCF-7). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation .
  • Antibacterial Properties : It has demonstrated antibacterial activity against several strains, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antibacterial agent .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

The mechanism of action for this compound involves interactions with specific molecular targets. It can bind to proteins or enzymes, altering their activity and affecting cellular pathways. Notably, it may inhibit certain kinases involved in cancer progression .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-benzamideLacks chlorobenzyl groupModerate anticancer activity
N-(2-(3-(4-methoxybenzyl)thio)-1H-indol-1-yl)ethyl-benzamideDifferent substituent at benzene ringLower potency

The presence of the chlorobenzyl group enhances binding affinity and biological activity compared to its analogs .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against MCF-7 cells. The results indicated that at concentrations above 100 µM, significant cell death was observed, with an IC50 value determined to be approximately 225 µM. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis markers compared to controls .

Case Study 2: Antibacterial Activity

Another study assessed the antibacterial properties of this compound against K. pneumoniae and S. typhi. The compound showed inhibition zones ranging from 19 mm to 30 mm, demonstrating comparable efficacy to ceftriaxone, a standard antibiotic.

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